molecular formula C12H11N3O B6142191 2-amino-5-benzyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile CAS No. 929974-46-9

2-amino-5-benzyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No.: B6142191
CAS No.: 929974-46-9
M. Wt: 213.23 g/mol
InChI Key: OZPSLPUEJJGPGL-UHFFFAOYSA-N
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Description

2-amino-5-benzyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic compound with a pyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-benzyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile typically involves the reaction of benzylamine with cyanoacetic acid derivatives under controlled conditions. One common method includes the use of ammonium acetate as a catalyst . The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-benzyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl or amine groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

2-amino-5-benzyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-5-benzyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the desired therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the nature of the substituents on the pyrrole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5-benzyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

Properties

IUPAC Name

5-amino-2-benzyl-3-hydroxy-2H-pyrrole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-7-9-11(16)10(15-12(9)14)6-8-4-2-1-3-5-8/h1-5,10,16H,6H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPSLPUEJJGPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=C(C(=N2)N)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201158470
Record name 2-Amino-4,5-dihydro-4-oxo-5-(phenylmethyl)-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201158470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929974-46-9
Record name 2-Amino-4,5-dihydro-4-oxo-5-(phenylmethyl)-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201158470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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